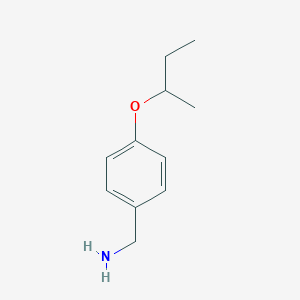

(4-(sec-Butoxy)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHRYPZJJPDUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647297 | |

| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37806-45-4 | |

| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Isomerism of 4 Sec Butoxy Phenyl Methanamine

Chirality at the sec-Butoxy Group and its Stereochemical Implications

The chemical structure of (4-(sec-Butoxy)phenyl)methanamine contains a chiral center within the sec-butoxy group. The carbon atom bonded to the oxygen and two different alkyl groups (ethyl and methyl) is asymmetric, leading to the existence of two enantiomers: (S)-(4-(sec-butoxy)phenyl)methanamine and (R)-(4-(sec-butoxy)phenyl)methanamine.

This chirality imparted by the sec-butoxy group has significant stereochemical implications for the entire molecule. The presence of this stereocenter means that the molecule is not superimposable on its mirror image, giving rise to distinct three-dimensional arrangements. These enantiomers can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors, a crucial consideration in pharmaceutical and biochemical research.

Table 1: Stereoisomers of this compound

| Isomer | IUPAC Name | Chirality at sec-Butoxy Group |

| (S)-isomer | [4-[(2S)-butan-2-yl]phenyl]methanamine | S-configuration |

| (R)-isomer | [4-[(2R)-butan-2-yl]phenyl]methanamine | R-configuration |

Diastereomeric and Enantiomeric Considerations in Synthetic Pathways

The synthesis of a specific enantiomer of this compound requires careful consideration of stereochemistry. When starting from achiral precursors, a racemic mixture of both the (S) and (R) enantiomers will typically be produced. To obtain an enantiomerically pure or enriched product, several strategies can be employed.

One common approach is asymmetric synthesis , which aims to create one enantiomer in excess over the other. acs.org For instance, the asymmetric reductive amination of a prochiral ketone precursor, 4-(sec-butoxy)benzaldehyde, using a chiral catalyst can favor the formation of one enantiomer. The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess (ee) of the final product. acs.org

Alternatively, if the synthesis starts with a chiral precursor that already contains a stereocenter, this can lead to the formation of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting points and solubilities. libretexts.org For example, if a chiral amine is used to react with a racemic mixture of a carboxylic acid, a mixture of diastereomeric salts will be formed. libretexts.org These diastereomers can then be separated by conventional techniques like fractional crystallization. fiveable.melibretexts.org

Resolution Techniques for Racemic Mixtures of Chiral Amines

When a synthetic route yields a racemic mixture of this compound, resolution is necessary to separate the enantiomers. A widely used method is the formation of diastereomeric salts. bioduro.com This involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid. libretexts.orglibretexts.org

Commonly used chiral resolving agents for primary amines include:

(+)-Tartaric acid libretexts.orglibretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.orglibretexts.org

The reaction between the racemic amine and the chiral acid produces a mixture of two diastereomeric salts. fiveable.me Due to their different physical properties, these salts can be separated by methods such as fractional crystallization. fiveable.melibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the salt with a base to neutralize the acid. libretexts.orglibretexts.org

Another technique for the resolution of chiral amines is enzymatic resolution . This method utilizes enzymes, such as lipases, that can selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govgoogle.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| Brucine | Chiral Base (for acidic compounds) |

| Quinine | Chiral Base (for acidic compounds) libretexts.orgnih.gov |

Chiroptical Properties and Transmission of Point Chirality

The chirality of this compound gives rise to specific chiroptical properties , which are its interactions with polarized light. Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. This property is known as optical activity and is measured using a polarimeter. The specific rotation is a characteristic physical constant for a given enantiomer under defined conditions.

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. nih.govrsc.org It measures the differential absorption of left and right circularly polarized light. nih.gov The CD spectrum provides information about the three-dimensional structure of the molecule and can be used to determine the absolute configuration of the enantiomers. nsf.govnih.gov

Mechanistic Investigations of 4 Sec Butoxy Phenyl Methanamine Reactivity

Formation and Reactivity of Alpha-Amino Radical Intermediates

The α-amino radical of (4-(sec-Butoxy)phenyl)methanamine is a key intermediate in many C-H functionalization reactions at the benzylic position. This highly reactive species can be generated through several modern synthetic strategies, including photocatalytic processes. nih.govnih.govrsc.org The formation of this radical is significantly influenced by the electronic properties of the para-sec-butoxy substituent.

One common method involves the single-electron reduction of an in-situ-formed imine or iminium ion. nih.govacs.orgsnnu.edu.cn For instance, photocatalytic platforms can generate α-amino radicals from primary amines like this compound. nih.govsnnu.edu.cn These methods often employ a photocatalyst that, upon excitation by visible light, initiates an electron transfer cascade. beilstein-journals.org The resulting α-amino radical is a versatile intermediate for C-C bond formation. nih.gov For example, it can be coupled with radical anions to form new alkyl-substituted benzylamines. nih.govacs.org

The stability of the α-amino radical is enhanced by the presence of the phenyl ring, which allows for delocalization of the unpaired electron. The electron-donating sec-butoxy group further stabilizes this radical intermediate through resonance, making the benzylic C-H bond more susceptible to abstraction. psu.edu This is because electron-donating groups on the phenyl ring can stabilize the developing radical character at the benzylic position during hydrogen atom transfer (HAT) reactions. psu.edu

The reactivity of the generated α-amino radical is diverse. It can participate in radical-radical coupling reactions or additions to electrophiles. snnu.edu.cn For example, photocatalytic methods have been developed for the arylation of α-amino radicals, where the radical couples with a persistent arene radical anion. nih.govacs.org The general mechanism often involves the oxidation of the amine to an amine radical cation, followed by deprotonation to yield the neutral α-amino radical. beilstein-journals.orgnih.gov

Table 1: Methods for Generating α-Aminoalkyl Radicals

| Activation Method | Description | Key Intermediates | Ref |

|---|---|---|---|

| Photocatalytic Reduction | Single-electron reduction of in-situ generated imines or iminium ions using a photocatalyst and a reductant (e.g., silyl (B83357) radicals). | Iminium ion, α-amino radical, radical anion. | nih.govacs.org |

| Oxidative Deprotonation | Single-electron oxidation of the amine to a radical cation, followed by deprotonation at the α-position. Often mediated by a photocatalyst. | Amine radical cation, α-amino radical. | beilstein-journals.orgnih.gov |

| Hydrogen Atom Transfer (HAT) | Direct abstraction of a hydrogen atom from the benzylic position by a highly reactive radical species. | Transition state with radical character. | psu.edu |

Homolytic and Mesolytic Cleavage Pathways of Alkoxyamines

Alkoxyamines derived from this compound serve as valuable precursors for generating either carbon-centered radicals or carbocations at the benzylic position. The cleavage of the C–O bond in these alkoxyamines can proceed through two distinct pathways upon oxidation: homolysis or mesolysis. researchgate.net The preferred pathway is heavily influenced by the electronic nature of the substituents on the benzyl (B1604629) group. acs.org

Homolytic cleavage results in the formation of a carbon-centered radical and a nitroxide cation (e.g., TEMPO⁺). This pathway is typically favored for substrates with electron-withdrawing groups on the aryl ring. acs.org

Mesolytic cleavage , in contrast, produces a carbocation and a stable nitroxide radical (e.g., TEMPO•). researchgate.netnih.gov This pathway is favored for substrates bearing electron-donating groups, such as the sec-butoxy group in this compound. acs.org The electron-donating substituent stabilizes the resulting benzylic carbocation, making this fragmentation route more energetically favorable. researchgate.net

The process can be initiated catalytically using photoredox catalysts under mild conditions. nih.gov An excited-state oxidant abstracts an electron from the nitrogen atom of the alkoxyamine, forming a radical cation. This radical cation has a significantly weakened C–O bond, which then readily undergoes mesolytic cleavage to release the stabilized benzylic carbocation and the persistent TEMPO radical. nih.govresearchgate.net This method provides a powerful way to access carbocation intermediates that can be trapped by a wide array of nucleophiles. researchgate.netnih.gov The choice of solvent and supporting electrolyte can also play a crucial, often overlooked, role in determining whether cleavage occurs and by which pathway, potentially enabling or inhibiting fragmentation. anu.edu.au

Table 2: Cleavage Pathways of Oxidized Benzylic Alkoxyamines (R-ONR'₂)

| Cleavage Pathway | Products | Favored by R-Group Substituent | Mechanism | Ref |

|---|---|---|---|---|

| Homolysis | R• (Carbon Radical) + ⁺ONR'₂ (Nitroxide Cation) | Electron-Withdrawing | C-O bond breaks with one electron going to each fragment. | acs.org |

| Mesolysis | R⁺ (Carbocation) + •ONR'₂ (Nitroxide Radical) | Electron-Donating | C-O bond breaks with both electrons going to the oxygen atom. | acs.orgnih.gov |

| N-O Cleavage | R-O⁺ (Phenoxy Cation) + •NR'₂ (Aminyl Radical) | Observed with specific aryl groups (R=Ph) where the C-O bond is stronger. | N-O bond breaks instead of the C-O bond. | anu.edu.au |

Electrophilic Metallonitrene Intermediates in C-H Amination

Direct C-H amination is a powerful strategy for installing nitrogen-containing functional groups. For a substrate like this compound, the benzylic C(sp³)–H bonds are prime targets for such reactions. A prominent mechanism involves the in-situ generation of an electrophilic metallonitrene intermediate, which then inserts into a C-H bond. nih.govillinois.edu

Catalysts based on manganese, rhodium, and other transition metals are effective for this transformation. nih.govnih.govgoogle.com In a typical catalytic cycle, the metal complex reacts with a nitrogen source, such as an iminoiodinane, to form a high-valent metal-nitrene (or metal-imido) species. nih.govbeilstein-journals.org This intermediate is highly electrophilic and reacts selectively with C-H bonds.

In the case of this compound, the metallonitrene would preferentially attack the benzylic C-H bonds due to their lower bond dissociation energy and the ability of the phenyl ring to stabilize radical character in the transition state. Mechanistic studies suggest that for manganese-catalyzed systems, the reaction proceeds via a stepwise pathway where C-H cleavage is the rate-determining step, leading to a benzylic radical that then rebounds onto the metal-imido species to form the C-N bond. nih.govillinois.edu

A key advantage of this pathway is the high degree of site-selectivity that can be achieved. nih.govgoogle.com The catalyst can differentiate between various C-H bonds based on both electronic and steric factors. nih.govacs.org For substrates with multiple potential reaction sites, amination occurs preferentially at the most electron-rich and least sterically hindered benzylic position. beilstein-journals.orgacs.org The electron-donating sec-butoxy group on the phenyl ring enhances the electron density of the benzylic position, making it a highly favorable site for attack by the electrophilic metallonitrene. beilstein-journals.org

Influence of Substituent Electronic and Steric Effects on Reaction Mechanisms

The electronic and steric properties of the para-sec-butoxy group profoundly influence the reactivity and selectivity of this compound across all the mechanistic pathways discussed.

Electronic Effects: The sec-butoxy group is a strong electron-donating group (EDG) through resonance (+M effect), donating electron density from its oxygen lone pairs into the aromatic π-system. jove.comlibretexts.org This has several key consequences:

Stabilization of Intermediates: It stabilizes positively charged intermediates (carbocations) and radical intermediates at the benzylic position through resonance delocalization. psu.eduacs.org This is why mesolytic cleavage of the corresponding alkoxyamine to form a benzylic carbocation is favored, acs.org and why the transition state for hydrogen atom abstraction to form an α-amino radical is lowered. psu.edu

Increased Nucleophilicity: The increased electron density on the aromatic ring makes it more susceptible to electrophilic attack, although for the reactions discussed, the focus is on the benzylic position. wikipedia.org

Enhanced Reactivity at Benzylic Site: In C-H amination, the electron-rich nature of the benzylic C-H bond makes it more attractive to electrophilic metallonitrene intermediates, enhancing the reaction rate and selectivity. nih.govbeilstein-journals.org Studies on the oxidation of substituted benzylamines have shown that electron-donating substituents facilitate reactions involving hydride transfer from the benzylic position. ias.ac.in

Steric Effects: The sec-butyl group possesses more steric bulk than smaller alkoxy groups like methoxy (B1213986) or ethoxy. This steric hindrance can influence the approach of catalysts and reagents to the reactive sites. acs.orgrsc.org

Site-Selectivity: In reactions where multiple benzylic sites are present in a larger molecule, catalysts often favor the least sterically hindered position. acs.org While this compound has only one benzylic site, this principle is crucial for predicting outcomes in more complex derivatives.

Reaction Rate: Significant steric bulk around the reaction center can sometimes slow down reaction rates by hindering the formation of the transition state. However, for a para-substituent, this effect on the benzylic amine is generally minimal compared to the influence of ortho-substituents. wikipedia.orgrsc.org

Table 3: Summary of Substituent Effects on Reactivity

| Mechanistic Pathway | Influence of para-sec-Butoxy Group | Primary Effect | Ref |

|---|---|---|---|

| α-Amino Radical Formation | Stabilizes the radical intermediate, lowers the energy of the transition state for C-H abstraction. | Electronic (+M) | psu.edu |

| Alkoxyamine Cleavage | Strongly favors mesolytic cleavage to form a stable benzylic carbocation. | Electronic (+M) | acs.orgnih.gov |

| C-H Amination | Activates the benzylic C-H bond toward attack by the electrophilic metallonitrene. | Electronic (+M) | nih.govbeilstein-journals.org |

| General Reactivity | Steric bulk may influence catalyst approach, but the electronic effect generally dominates for a para-substituent. | Steric / Electronic | acs.orgrsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the definitive structural confirmation of newly synthesized compounds like (4-(sec-Butoxy)phenyl)methanamine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of its elemental composition.

For this compound, HRMS is crucial for verifying its molecular formula, C₁₁H₁₇NO. The technique can distinguish between compounds with the same nominal mass but different elemental formulas, thereby providing unambiguous confirmation of its identity. scispace.com In research settings, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers to achieve high resolution. acs.organu.edu.au The compound would be expected to be detected as its protonated molecular ion, [M+H]⁺, in positive ionization mode.

The purity of a sample can also be assessed using HRMS coupled with a chromatographic separation method like HPLC or UPLC. nih.gov This combination allows for the detection and potential identification of impurities by comparing their accurate masses against databases of known related substances, starting materials, or byproducts. For instance, studies on related (4-alkoxyphenyl)glycinamides and other complex organic molecules rely on HPLC-HRMS to ensure a purity of >95% for subsequent biological or chemical assays. nih.gov

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Monoisotopic Mass | 179.1310 g/mol |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 180.1383 |

| Observed m/z (Hypothetical) | 180.1381 |

| Mass Error (Hypothetical) | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

The ¹H NMR spectrum would provide information on the chemical environment of each proton, its multiplicity (singlet, doublet, triplet, etc.), and the number of neighboring protons through spin-spin coupling. docbrown.info The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info For this compound, distinct signals would be expected for the sec-butoxy group, the aromatic ring, and the benzylic methylene (B1212753) and amine groups. The chirality of the sec-butoxy group can lead to diastereotopic protons in the adjacent methylene group, potentially resulting in more complex splitting patterns.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic H (ortho to -OCH) | δ 7.20-7.30 (d, 2H) | δ 128.0-129.0 |

| Aromatic H (ortho to -CH₂NH₂) | δ 6.80-6.90 (d, 2H) | δ 115.0-116.0 |

| -OCH- (sec-Butoxy) | δ 4.20-4.40 (sextet, 1H) | δ 74.0-75.0 |

| -CH₂NH₂ | δ 3.70-3.80 (s, 2H) | δ 45.0-46.0 |

| -OCHCH₂- (sec-Butoxy) | δ 1.60-1.75 (m, 2H) | δ 29.0-30.0 |

| -NH₂ | δ 1.50-1.60 (s, br, 2H) | - |

| -OCHCH(CH₃)- (sec-Butoxy) | δ 1.20-1.30 (d, 3H) | δ 19.0-20.0 |

| -OCHCH₂CH₃ (sec-Butoxy) | δ 0.90-1.00 (t, 3H) | δ 9.0-10.0 |

| Aromatic C (ipso, C-O) | - | δ 157.0-158.0 |

| Aromatic C (ipso, C-C) | - | δ 130.0-131.0 |

Predicted shifts are based on analogous structures and may vary with solvent and experimental conditions. d=doublet, t=triplet, sextet=sextet, m=multiplet, s=singlet, br=broad.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is used to determine the precise bond lengths, bond angles, and conformation of a molecule. For this compound, which is often handled as a hydrochloride salt to improve its crystallinity and stability, a single-crystal X-ray diffraction study would confirm its molecular structure and reveal how the molecules pack in the crystal lattice. rsc.orgmdpi.com

The analysis would show the conformation of the flexible sec-butoxy group and the orientation of the aminomethyl group relative to the phenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the ammonium (B1175870) group (in the salt form) and the ether oxygen, which dictate the crystal packing. nih.gov While a specific crystal structure for this exact compound is not publicly documented, studies on related substituted benzylamine (B48309) salts provide a strong precedent for its utility in confirming absolute stereochemistry (if a chiral starting material is used) and understanding solid-state properties. rsc.org

Table 3: Typical Bond Lengths and Angles Expected from X-ray Crystallography

| Parameter | Expected Value (Å or °) |

| C-C (Aromatic) | ~1.39 Å |

| C-O (Aromatic Ether) | ~1.37 Å |

| C-N (Amine) | ~1.47 Å |

| C-O-C Angle | ~118° |

| Aromatic C-C-C Angle | ~120° |

Electrochemical Methods for Redox Behavior Analysis, e.g., Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing insights into its electron-donating or -accepting capabilities. libretexts.org For this compound, CV can be used to determine its oxidation potential. The benzylamine moiety is known to undergo oxidation, typically involving an initial one-electron transfer to form a radical cation. ias.ac.innih.gov

The experiment involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. researchgate.net The presence of the electron-donating sec-butoxy group on the phenyl ring is expected to lower the oxidation potential compared to unsubstituted benzylamine, making the compound more susceptible to oxidation. ias.ac.in The shape of the cyclic voltammogram can also provide information on the reversibility of the redox process and the stability of the generated radical species. acs.org Such studies are valuable in understanding potential metabolic pathways or in designing applications where electron transfer is relevant, such as in the development of molecular sensors or catalysts. nih.gov

Table 4: Representative Parameters from Cyclic Voltammetry Analysis

| Parameter | Description | Expected Observation |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | An irreversible peak at a potential lower than unsubstituted benzylamine. |

| Cathodic Peak Potential (Epc) | Potential at which reduction of the oxidized species occurs. | Likely absent, indicating an irreversible or quasi-reversible process. |

| Peak Current (ipa) | Current at the anodic peak. | Proportional to the analyte concentration and the square root of the scan rate for a diffusion-controlled process. |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for both assessing the purity of this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC) is the most common method for determining chemical purity. nih.gov A sample is passed through a column (e.g., a C18 reversed-phase column) with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and a detector (e.g., UV-Vis) measures the elution of the compound. The purity is determined by the relative area of the main peak compared to any impurity peaks. nih.govmcgill.ca

Crucially, the sec-butyl group contains a chiral center, meaning this compound exists as a pair of enantiomers ((R)- and (S)-isomers). To separate these enantiomers, chiral chromatography is required. chiralpedia.com This is typically achieved using HPLC with a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). chromatographyonline.com The different interactions between each enantiomer and the chiral environment of the CSP lead to different retention times, allowing for their separation and quantification. nih.govresearchgate.net This separation is critical in pharmaceutical research, as enantiomers can have different pharmacological and toxicological profiles.

Table 5: Typical Chromatographic Methods for Analysis

| Method | Purpose | Stationary Phase (Example) | Mobile Phase (Example) |

| Reversed-Phase HPLC | Purity Assessment | C18 (ODS) | Acetonitrile/Water with 0.1% TFA |

| Chiral HPLC | Enantiomeric Separation | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For (4-(sec-Butoxy)phenyl)methanamine, DFT calculations can elucidate its electronic structure and predict its chemical reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net

Analyses of the molecular electrostatic potential (MEP) surface are also performed to identify reactive sites. orientjchem.org The MEP map visualizes the electron density distribution, with red areas (negative potential) indicating regions susceptible to electrophilic attack and blue areas (positive potential) highlighting sites prone to nucleophilic attack. orientjchem.org For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential. These theoretical insights are valuable for understanding the molecule's interactions and designing new synthetic pathways. orientjchem.org

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Indicates high kinetic stability and low reactivity. researchgate.net |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

The flexible sec-butoxy and aminomethyl groups of this compound allow it to adopt various spatial arrangements or conformations. Molecular dynamics (MD) simulations are employed to explore these conformational preferences and the dynamic behavior of the molecule over time. nih.govcore.ac.uk By simulating the movements of atoms based on a force field, MD can reveal the most stable, low-energy conformations and the energy barriers between them. nih.gov This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. Such simulations can be performed in a vacuum or in the presence of explicit solvent molecules to better mimic experimental conditions. nih.gov

Prediction of Reaction Pathways and Transition States

Computational methods are instrumental in mapping out potential reaction mechanisms. For a molecule like this compound, theoretical calculations can be used to predict the pathways of its reactions, for instance, in acylation or alkylation at the amine group. By calculating the potential energy surface of a reaction, chemists can identify the structures of intermediates and, crucially, the transition states that connect them. mdpi.com

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. mdpi.com These computational studies can distinguish between different possible mechanisms and guide the selection of optimal reaction conditions in a laboratory setting. rsc.org

Analysis of Anomeric and Stereoelectronic Effects

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are fundamental to understanding organic molecules. While anomeric effects are typically discussed in the context of cyclic systems containing heteroatoms, related stereoelectronic interactions can be analyzed in this compound. For example, the orientation of the lone pair on the nitrogen atom relative to adjacent bonds and the conformation of the sec-butoxy group can have significant impacts on the molecule's stability and reactivity. These effects can influence properties such as bond dissociation energies and the preferred geometry of the molecule. researchgate.net

Solvatochromic Comparison Methods for Solvent Effects

The interaction of a molecule with its solvent can significantly alter its properties, including its UV-visible absorption spectrum. Solvatochromism refers to the change in color (and corresponding spectral shift) of a substance when it is dissolved in different solvents. mdpi.com While specific solvatochromic data for this compound is not available, solvatochromic comparison methods could be applied to study its behavior. researchgate.net By measuring the absorption spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities, one could infer information about the molecule's ground and excited state dipole moments and its specific interactions with solvent molecules. acs.orguminho.pt This is particularly relevant for understanding how the molecule will behave in different chemical environments, from nonpolar organic solvents to aqueous biological systems.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis of Benzylic Amines

The synthesis of benzylic amines is a cornerstone of organic chemistry, and modern research is heavily focused on developing sustainable and efficient catalytic systems. These efforts aim to replace traditional methods that often rely on harsh reagents, stoichiometric amounts of reducing or oxidizing agents, and precious metal catalysts. For a compound like (4-(sec-Butoxy)phenyl)methanamine, future synthetic strategies will likely leverage these emerging green catalytic methodologies.

Recent advancements in the synthesis of benzylic amines have highlighted several promising approaches. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents with the liberation of water as the only byproduct, is a prime example of atom-economical synthesis. organic-chemistry.orgacs.org Commercially available nickel catalysts have proven effective for the N-alkylation of amines with alcohols. acs.org Another sustainable approach involves the direct amination of alcohols in water using water-soluble catalysts, which allows for easy catalyst recycling. organic-chemistry.org

Photoredox and electrochemical catalysis are also at the forefront of sustainable synthesis. rsc.orgbohrium.comrsc.org These methods use light or electricity to drive chemical transformations, often under mild conditions. For instance, the functionalization of α-amino C–H bonds with aryl halides can be achieved using a combination of nickel and photoredox catalysis to generate valuable benzylic amines. rsc.org Electrosynthesis offers a green alternative for converting alcohols to amines by integrating oxidation and reductive amination steps into a single process, minimizing waste and improving energy efficiency. rsc.org

The development of catalysts based on earth-abundant metals like iron and cobalt is another critical area of research, aiming to replace expensive and rare noble metals. Furthermore, enzymatic and organocatalytic methods are gaining traction for their high selectivity and environmentally benign nature. researchgate.netuniovi.es Laccase from Trametes versicolor, for example, has been used for the deprotection of N-benzylated primary amines in aqueous media. uniovi.es

The table below summarizes some emerging sustainable catalytic methods applicable to the synthesis of benzylic amines like this compound.

| Catalytic System | Description | Advantages |

| Borrowing Hydrogen | Alcohols are used as alkylating agents, with water as the main byproduct. Often catalyzed by transition metals. | High atom economy, use of readily available starting materials. |

| Aqueous Phase Catalysis | Reactions are performed in water using water-soluble catalysts. | Environmentally friendly, easy catalyst separation and recycling. |

| Photoredox Catalysis | Uses light energy to initiate and drive chemical reactions. rsc.orgbohrium.comrsc.orgprinceton.edunih.govacs.org | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. |

| Electrosynthesis | Employs electrical current to drive redox reactions. rsc.orgacs.orgrsc.orgrsc.org | Avoids stoichiometric oxidants/reductants, precise control over reaction potential. |

| Earth-Abundant Metal Catalysis | Utilizes catalysts based on metals like iron, copper, and nickel. acs.orgresearchgate.net | Low cost, reduced environmental impact compared to precious metals. |

| Biocatalysis/Organocatalysis | Employs enzymes or small organic molecules as catalysts. researchgate.netuniovi.es | High chemo-, regio-, and enantioselectivity, mild reaction conditions. |

Exploration of New Reactivity Modes for Alkoxy-Substituted Benzylic Amines

The presence of both a primary amine and an alkoxy group on the phenyl ring of this compound opens up diverse avenues for exploring novel reactivity. The electron-donating nature of the sec-butoxy group can influence the reactivity of the aromatic ring and the benzylic position, while the primary amine serves as a versatile handle for a multitude of transformations.

Recent research has focused on the C-H functionalization of amines and alkoxy-substituted aromatics. Scandium-catalyzed benzylic C(sp³)-H addition of aromatic amines to alkenes has been reported, demonstrating regioselective alkylation. bohrium.com The alkoxy group in this compound could direct such C-H activation reactions to specific positions on the aromatic ring or influence the reactivity of the benzylic C-H bonds.

Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. The direct α-heteroarylation of tertiary amines has been achieved via photoredox catalysis, generating valuable benzylic amine pharmacophores. rsc.orgprinceton.edunih.gov While this compound is a primary amine, its derivatives could participate in similar transformations. Furthermore, electrochemical methods are being developed for the alkoxylation of benzylic C(sp³)-H bonds, a reaction that could be explored with derivatives of our target compound. researchgate.net

The amine group itself can be transformed in various ways. For example, benzylic amines can be engaged in nickel-catalyzed cross-couplings with vinylboronic acids via C-N bond functionalization after conversion to pyridinium (B92312) salts. nih.gov This strategy allows for the introduction of vinyl groups, which are valuable synthetic intermediates. The oxidation of benzylamines to the corresponding imines is another fundamental transformation, with modern methods utilizing green catalytic systems. researchgate.netias.ac.in

The interplay between the alkoxy substituent and the amine functionality could also lead to unique cyclization reactions, potentially forming novel heterocyclic scaffolds. The synthesis of 1,5-substituted pyrrolidin-2-ones from benzylamines and donor-acceptor cyclopropanes highlights the potential for constructing complex molecules from simple precursors. mdpi.com

Advanced Computational Modeling for Rational Design of Related Compounds

The rational in silico design of molecules with specific properties is revolutionizing drug discovery and materials science. rsc.orgmdpi.com For this compound and its derivatives, advanced computational modeling, including machine learning (ML) and quantum mechanics (QM), can accelerate the discovery of new applications and the optimization of their properties.

Machine learning models are increasingly used to predict the outcomes of chemical reactions and to design novel catalysts. acs.orgbeilstein-journals.orgacs.orgchemrxiv.org By training on large datasets of experimental results, ML algorithms can identify complex relationships between catalyst structure, substrate, and reaction conditions to predict the yield and selectivity of a reaction. acs.org This approach can be applied to optimize the synthesis of this compound derivatives or to discover new catalysts for their transformation. For example, ML can aid in the discovery of optimal conditions for continuous-flow photoredox amine synthesis. acs.org

Generative deep learning models can predict three-dimensional molecular conformations and their electronic properties, enabling high-throughput virtual screening for molecules with desired characteristics. arxiv.org This could be used to design derivatives of this compound with tailored properties, such as enhanced binding to a biological target or specific photophysical properties for materials applications. The combination of generative models with property prediction models allows for the exploration of vast chemical spaces to find molecules with optimal combinations of properties. rsc.orgarxiv.org

Computational tools like Density Functional Theory (DFT) can provide detailed insights into reaction mechanisms. chemrxiv.org For instance, DFT calculations can elucidate the mechanism of oxidation of substituted benzylamines, helping to understand the role of substituents like the sec-butoxy group. ias.ac.in This understanding is crucial for the rational design of more efficient catalytic systems and for predicting the reactivity of new compounds.

The following table outlines the application of various computational methods in the context of this compound research.

| Computational Method | Application | Potential Impact |

| Machine Learning (Catalyst Design) | Predicts catalyst performance and reaction outcomes. beilstein-journals.orgacs.orgchemrxiv.org | Accelerates the discovery of optimal catalysts for synthesis and functionalization. |

| Generative Models | Designs novel molecules with desired properties in silico. arxiv.org | Rapidly identifies promising derivatives for specific applications. |

| Quantum Mechanics (e.g., DFT) | Elucidates reaction mechanisms and electronic properties. ias.ac.inchemrxiv.org | Provides fundamental understanding to guide rational design. |

| Molecular Docking | Predicts the binding of molecules to biological targets. | Identifies potential pharmaceutical applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or physical properties. | Guides the optimization of lead compounds. |

Applications in Non-Traditional Chemical Transformations and Materials Science

The unique structural features of this compound make it a promising building block for applications beyond traditional organic synthesis, particularly in the realm of materials science and non-conventional transformations.

Benzylic amines are valuable precursors for the synthesis of a variety of functional materials. For instance, they can be used to create formamides, which are versatile intermediates for the production of amines, isocyanides, and isocyanates—key components in the synthesis of polymers like urethanes and ureas. mdpi.com

A particularly exciting area is the use of benzylic amines in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The incorporation of functional groups like benzylic amines into the organic linkers of MOFs can impart new properties and allow for post-synthetic modification. acs.orgfigshare.com For example, a benzyl (B1604629) azide (B81097) group, which can be readily converted to a primary benzylic amine via Staudinger reduction, has been successfully incorporated into the canonical UiO-66 MOF structure. acs.orgfigshare.com The more reactive benzylic amine, compared to its aromatic amine counterpart, serves as a versatile handle for further functionalization.

The alkoxy group can also play a role in directing the self-assembly of molecules, potentially leading to the formation of liquid crystals or other ordered materials. The combination of the flexible sec-butoxy group and the hydrogen-bonding capability of the amine could lead to interesting supramolecular architectures.

In the area of non-traditional transformations, the photooxidative coupling of benzylic amines can lead to the formation of imines and subsequently to heterocyclic compounds like benzimidazoles, which are important motifs in biologically active molecules and functional materials. researchgate.net The development of heterogeneous photocatalysts for these transformations is an active area of research. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(sec-Butoxy)phenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-(sec-butoxy)benzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Alternatively, nucleophilic substitution of (4-bromophenyl)methanamine with sec-butanol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C for 16 hours provides moderate yields (50-70%) . Key factors affecting yield include catalyst loading, solvent polarity, and reaction time.

Q. How can the purity and structure of this compound be validated experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic signals. For example, the sec-butoxy group’s methyl protons appear as a triplet (~δ 0.9–1.0 ppm), while the methanamine protons resonate as a singlet (~δ 3.7–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208.1702 for C₁₁H₁₈NO).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk).

- Protective Gear : Wear nitrile gloves and safety goggles due to potential skin/eye corrosion .

- Waste Disposal : Neutralize acidic byproducts (e.g., HBr from hydrobromide salts) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected doublets instead of singlets) may arise from residual solvent interactions or impurities. Strategies include:

- Deuteration : Re-dissolve the sample in deuterated solvents (e.g., CDCl₃) to eliminate proton exchange effects .

- 2D NMR (COSY, HSQC) : Confirm coupling between adjacent protons and assign signals unambiguously .

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the sec-butoxy group) that may broaden peaks .

Q. What strategies optimize the catalytic efficiency of transition-metal systems in synthesizing this compound?

- Methodological Answer :

- Ligand Screening : Test bidentate ligands (e.g., BINAP, DPPF) to stabilize Pd(0) intermediates and reduce side reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of sec-butoxide.

- Additives : Add KI to promote halogen exchange in brominated precursors, improving reactivity .

Q. How does the electronic nature of substituents on the phenyl ring affect the biological activity of this compound analogs?

- Methodological Answer :

- QSAR Studies : Correlate Hammett constants (σ) of substituents (e.g., -CF₃, -OCH₃) with biological endpoints (e.g., receptor binding affinity) .

- Docking Simulations : Use AutoDock Vina to model interactions between methanamine derivatives and target proteins (e.g., serotonin receptors) .

- In Vitro Assays : Test analogs in cell-based models (e.g., HEK293T transfected with GPCRs) to validate predictions .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly across literature reports?

- Methodological Answer : Yield discrepancies (~40–80%) may stem from:

- Impurity in Starting Materials : Use of incompletely purified 4-bromophenylmethanamine hydrobromide introduces stoichiometric errors .

- Catalyst Deactivation : Moisture-sensitive Pd catalysts require rigorous anhydrous conditions .

- Workup Procedures : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) reduces recovery of polar intermediates .

Applications in Advanced Research

Q. How can this compound be functionalized for bioorthogonal labeling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.